3-Fluoropropan-1-ol

Description

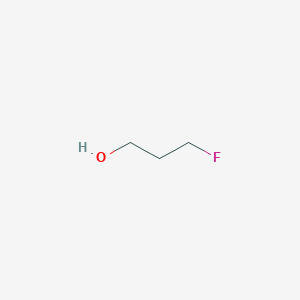

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRJUIXKEMCEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196764 | |

| Record name | Propanol, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-43-1 | |

| Record name | 1-Propanol, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanol, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoropropan-1-ol (CAS 462-43-1): A Key Building Block for Modern Drug Discovery

Foreword: The Strategic Value of the 3-Fluoropropyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] The element's unique properties—high electronegativity, small steric footprint, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the diverse array of fluorinated building blocks, 3-Fluoropropan-1-ol stands out as a versatile and highly valuable intermediate. Its simple, bifunctional structure, possessing both a nucleophilic hydroxyl group and a metabolically robust fluorinated alkyl chain, offers a straightforward yet powerful handle for introducing the desirable 3-fluoropropyl group into complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this pivotal reagent, grounding theoretical principles in practical, field-proven insights.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. 3-Fluoropropan-1-ol is a colorless liquid whose key characteristics are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 462-43-1 | [2][3] |

| Molecular Formula | C₃H₇FO | [2][3] |

| Molecular Weight | 78.09 g/mol | [2] |

| Boiling Point | 127.5 - 127.8 °C at 760 mmHg | [2][3] |

| Density | 0.963 - 1.039 g/cm³ | [2][3] |

| Refractive Index | 1.3771 | [2][3] |

| Flash Point | 38.5 °C | [2] |

| Solubility | Miscible with Acetone, Methanol | [2][3] |

| pKa | ~14.69 (Predicted) | [2] |

Safety and Handling

As with all fluorinated organic compounds, appropriate safety measures are paramount. 3-Fluoropropan-1-ol is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation.

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Always handle 3-Fluoropropan-1-ol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically in a refrigerator as recommended by suppliers.[2]

Synthesis of 3-Fluoropropan-1-ol: A Practical Approach

While several synthetic routes exist, a common and reliable method for laboratory-scale synthesis involves nucleophilic substitution of a suitable three-carbon precursor with a fluoride source. The following protocol is based on the well-established fluorination of alkyl halides.

Recommended Synthetic Workflow: Halide Exchange Fluorination

This method is often preferred for its operational simplicity and the availability of starting materials. The choice of 3-chloro or 3-bromopropan-1-ol as a precursor is typically dictated by commercial availability and cost. The key to this transformation is the effective displacement of the halide with fluoride, often facilitated by a phase-transfer catalyst or by using a polar, aprotic solvent to enhance the nucleophilicity of the fluoride ion.

Detailed Experimental Protocol

-

Materials:

-

3-Chloropropan-1-ol

-

Potassium Fluoride (KF), anhydrous (spray-dried for best results)

-

Ethylene Glycol

-

Standard laboratory glassware for reflux and distillation

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.

-

Charging the Flask: To the flask, add anhydrous potassium fluoride (e.g., 1.5 equivalents) and ethylene glycol.

-

Addition of Starting Material: Slowly add 3-chloropropan-1-ol (1.0 equivalent) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 130-160 °C and maintain it under reflux for several hours (e.g., 3 hours), monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-Fluoropropan-1-ol.

-

-

Scientific Rationale: The use of ethylene glycol as a high-boiling polar solvent is crucial. It not only allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the SN2 reaction but also helps to partially solubilize the potassium fluoride, increasing the effective concentration of the nucleophilic fluoride ion.

Key Reactions and Mechanistic Insights

3-Fluoropropan-1-ol's bifunctionality allows it to participate in a range of synthetically useful transformations. The hydroxyl group can be oxidized or converted into a better leaving group, while the C-F bond is generally stable to many reaction conditions.

Oxidation to 3-Fluoropropanoic Acid

The primary alcohol can be readily oxidized to the corresponding carboxylic acid, 3-fluoropropanoic acid, another valuable fluorinated building block.

-

Mechanistic Insight: Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed for this transformation. The reaction proceeds through an intermediate aldehyde, which is rapidly oxidized further to the carboxylic acid under these conditions. To isolate the aldehyde, milder, more controlled oxidizing agents (e.g., PCC, Dess-Martin periodinane) and careful temperature management would be required.

Conversion to 3-Fluoropropyl Derivatives via Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally useful method for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry. For an achiral substrate like 3-Fluoropropan-1-ol, it provides a mild and efficient one-pot procedure for introducing esters, azides, and other functionalities.

-

Reaction Principle: The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol.[4] This in-situ activation converts the hydroxyl group into a good leaving group (an oxyphosphonium salt), which is then displaced by a suitable nucleophile in a classic SN2 reaction.[4][5]

-

Example Application (Synthesis of a 3-Fluoropropyl Azide):

-

To a cooled (0 °C) solution of 3-Fluoropropan-1-ol, triphenylphosphine, and hydrazoic acid (or a surrogate like diphenylphosphoryl azide) in an anhydrous solvent like THF, DEAD is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The resulting 3-fluoropropyl azide can be isolated after a standard workup and chromatographic purification to remove the triphenylphosphine oxide and hydrazine byproducts.[6]

-

Applications in Drug Development and PET Imaging

The 3-fluoropropyl moiety is a privileged structural motif in modern drug design, valued for its ability to enhance metabolic stability and modulate physicochemical properties without adding significant steric bulk.

A Key Building Block for PET Tracers

Perhaps the most significant contemporary application of 3-Fluoropropan-1-ol and its derivatives is in the synthesis of Positron Emission Tomography (PET) tracers. The radioactive isotope Fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for medical imaging.

3-Fluoropropan-1-ol can be converted to a suitable tosylate or mesylate, which then serves as a precursor for nucleophilic radiofluorination with [¹⁸F]fluoride. The resulting [¹⁸F]3-fluoropropyl bromide or tosylate is a key building block for labeling complex biomolecules.

-

Field Insight: The "building block approach" is often favored in radiochemistry.[7] Preparing a small, radiolabeled synthon like [¹⁸F]3-fluoropropyl tosylate allows for a more reliable and versatile final labeling step onto a complex, sensitive targeting molecule, compared to attempting a direct, late-stage radiofluorination on the final drug candidate.[7]

-

Cited Example: Research into novel PET probes for tumor imaging has led to the synthesis of ¹⁸F-labeled fluoropropyl tryptophan analogs. These tracers are designed to exploit the increased amino acid transport in cancer cells, and the 3-fluoropropyl group provides the essential radiolabel for detection.[8]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 3-Fluoropropan-1-ol. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Expected NMR Spectral Data

While a publicly available, experimentally verified spectrum from a database like SDBS is not available for this specific compound, the expected chemical shifts and coupling patterns can be reliably predicted based on fundamental principles and data from analogous structures like propan-1-ol and 3-bromopropan-1-ol.

Structure and Proton/Carbon Numbering: HO (Hₐ) - C¹H₂ (Hₑ) - C²H₂ (Hբ) - C³H₂ (H₂) - F

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Nucleus | Atom # | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J, Hz) | Rationale |

| ¹H | C¹-H | ~3.75 | t | ³J(Hₑ-Hբ) ≈ 6 | Protons adjacent to the electronegative oxygen are deshielded. |

| ¹H | C²-H | ~2.00 | ddt | ³J(Hբ-Hₑ) ≈ 6, ³J(Hբ-H₂) ≈ 6, ³J(Hբ-F) ≈ 25 | Methylene group split by adjacent CH₂ groups and the distant fluorine. |

| ¹H | C³-H | ~4.55 | dt | ²J(H₂-F) ≈ 47, ³J(H₂-Hբ) ≈ 6 | Protons on the carbon bearing the fluorine are strongly deshielded and show a large geminal coupling to fluorine. |

| ¹³C | C¹ | ~60 | t | ²J(C-F) ≈ 5 | Carbon attached to oxygen is deshielded. Shows small coupling to the fluorine. |

| ¹³C | C² | ~33 | t | ²J(C-F) ≈ 20 | Carbon adjacent to the fluorinated carbon shows significant coupling. |

| ¹³C | C³ | ~81 | d | ¹J(C-F) ≈ 165 | Carbon directly bonded to fluorine is strongly deshielded and exhibits a very large one-bond C-F coupling constant. |

| ¹⁹F | F | ~ -220 | tt | ²J(F-H₂) ≈ 47, ³J(F-Hբ) ≈ 25 | The fluorine signal is split into a triplet of triplets by the adjacent and vicinal protons. |

-

Expert Commentary on NMR: The most characteristic feature in the spectra will be the large coupling constants involving fluorine. The ¹⁹F NMR spectrum, with its characteristic triplet of triplets, is a definitive indicator of the 3-fluoropropyl structure. The large one-bond C-F coupling (~165 Hz) in the ¹³C NMR spectrum is also an unambiguous confirmation of the C-F bond.

Standard Protocol for NMR Sample Preparation

-

Sample Preparation: Accurately weigh approximately 10-20 mg of purified 3-Fluoropropan-1-ol for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is standard to produce a spectrum of singlets (though a coupled spectrum can be run to observe C-H couplings). For ¹⁹F NMR, no special standard is typically added to the sample; the spectrometer is referenced externally.

Conclusion

3-Fluoropropan-1-ol is more than a simple alcohol; it is a strategic tool for imparting favorable properties to bioactive molecules. Its straightforward synthesis and versatile reactivity make it an accessible and indispensable building block for researchers in drug discovery and molecular imaging. A comprehensive understanding of its properties, handling, and reactivity, as outlined in this guide, will empower scientists to leverage this valuable reagent to its full potential, accelerating the development of the next generation of therapeutics and diagnostic agents.

References

-

Yu, Q. S., Reale, M., Kamal, M. A., Holloway, H. W., Luo, W., Sambamurti, K., Ray, B., Lahiri, D. K., Rogers, J. T., & Greig, N. H. (2013). Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-Synuclein synthesis, interleukin-1β release, and cholinergic action. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 12(2), 117–128. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

LookChem. (2023). 3-Fluoropropan-1-ol. [Link]

-

Wikipedia. (2023). Mitsunobu reaction. [Link]

-

Chiotellis, A., Mu, L., Müller, A., Selivanova, S. V., Keller, C., Schibli, R., Krämer, S. D., & Ametamey, S. M. (2013). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. European journal of medicinal chemistry, 70, 768–780. [Link]

-

NROChemistry. (n.d.). Mitsunobu Reaction. [Link]

-

Pfeiffer, F., & Gouverneur, V. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society reviews, 46(15), 4448–4463. [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. 3-Fluoropropan-1-ol|lookchem [lookchem.com]

- 3. 3-FLUOROPROPAN-1-OL | 462-43-1 [chemicalbook.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 3-Fluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropropan-1-ol (CAS No. 462-43-1) is a monofluorinated aliphatic alcohol that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, 3-Fluoropropan-1-ol serves as a valuable building block for the synthesis of novel fluorinated compounds with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoropropan-1-ol, supported by experimental data and established scientific principles.

Core Physical Properties

The fundamental physical characteristics of 3-Fluoropropan-1-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇FO | [3][4][5] |

| Molecular Weight | 78.09 g/mol | [4] |

| Appearance | Colorless to light yellow liquid/oil | |

| Boiling Point | 127.5 - 127.8 °C at 760 mmHg | [3][4] |

| Density | 0.963 - 1.039 g/cm³ | [3][4] |

| Refractive Index | 1.3771 | [3][4] |

| Flash Point | 20 - 38.5 °C | [3][4] |

| Solubility | Soluble in acetone and methanol. Miscible with water and many organic solvents. | [3][4] |

| Vapor Pressure | 4.99 mmHg at 25°C | [4] |

Note: A definitive melting point for 3-Fluoropropan-1-ol is not consistently reported in the literature, with some sources describing it as a liquid at room temperature and one indicating a solid form.

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for the characterization of any chemical compound. The following section outlines the standard methodologies employed to ascertain the key physical constants of 3-Fluoropropan-1-ol.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for its determination is the capillary tube method.

Protocol: Capillary Tube Method for Boiling Point Determination

-

Sample Preparation: A small amount of 3-Fluoropropan-1-ol is placed in a small test tube or a fusion tube.

-

Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: The heating bath is heated gently and steadily.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

-

Measurement: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Causality: This method is based on the principle that as the liquid is heated, the air trapped in the capillary tube expands and is replaced by the vapor of the substance. When the vapor pressure inside the capillary equals the external pressure, a steady stream of bubbles is observed. Upon cooling, the vapor pressure drops, and the external pressure forces the liquid back into the capillary. This point of equilibrium represents the boiling point at the recorded pressure.

Caption: General Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Fluoropropan-1-ol will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. Other significant peaks will include C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O stretching vibration between 1000-1260 cm⁻¹, and a C-F stretching vibration, which typically appears in the 1000-1400 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Background: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small drop of 3-Fluoropropan-1-ol is placed directly onto the ATR crystal.

-

Data Collection: The IR spectrum is recorded.

-

Cleaning: The crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Fluoropropan-1-ol, the molecular ion peak (M⁺) would be expected at m/z 78. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The presence of fluorine will also influence the fragmentation pattern, potentially leading to fragments containing the C-F bond.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Injection: A dilute solution of 3-Fluoropropan-1-ol in a volatile solvent is injected into the GC.

-

Separation: The compound travels through the GC column, where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Safety and Handling

3-Fluoropropan-1-ol is a flammable liquid and is harmful if swallowed. [3]It can cause skin and eye irritation. [3]Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Classifications:

-

Flammable liquid

-

Acute toxicity, oral

-

Skin irritation

-

Serious eye damage/eye irritation

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If swallowed, immediately call a poison center or doctor.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This technical guide has detailed the essential physical properties of 3-Fluoropropan-1-ol, a key building block in modern synthetic chemistry. A thorough understanding of its physical and spectroscopic characteristics is fundamental for its effective and safe use in research and development. The experimental protocols provided herein offer a framework for the verification of these properties, ensuring the quality and reliability of scientific investigations involving this important fluorinated alcohol.

References

Sources

The Solubility Profile of 3-Fluoropropan-1-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Fluoropropan-1-ol in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular characteristics of 3-Fluoropropan-1-ol that govern its solubility. A theoretical solubility profile is presented based on the principle of "like dissolves like," and a detailed, field-proven experimental protocol for the quantitative determination of its solubility is provided. This guide is intended to serve as a practical resource for laboratory applications, offering insights into the nuanced behavior of this fluorinated alcohol in various solvent systems.

Introduction

3-Fluoropropan-1-ol (C₃H₇FO) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its unique combination of a hydroxyl group and a fluorine atom imparts distinct physicochemical properties that influence its reactivity and, critically, its solubility. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide provides a detailed examination of the factors influencing the solubility of 3-Fluoropropan-1-ol and a practical framework for its experimental determination.

Molecular Profile of 3-Fluoropropan-1-ol

The solubility behavior of 3-Fluoropropan-1-ol is dictated by its molecular structure, which features a terminal hydroxyl (-OH) group and a fluorine atom on the opposing end of a three-carbon chain.

-

Hydroxyl Group: The -OH group is a potent hydrogen bond donor and acceptor, rendering the molecule polar. This functionality is the primary driver for its miscibility with protic and polar aprotic solvents.

-

Fluorine Atom: The highly electronegative fluorine atom creates a significant dipole moment within the C-F bond. This enhances the overall polarity of the molecule and allows for dipole-dipole interactions.

-

Propyl Chain: The three-carbon aliphatic chain contributes a nonpolar character to the molecule, which allows for van der Waals interactions with less polar solvents.

The interplay of these features results in a molecule with a balanced polar and nonpolar character, suggesting a broad solubility profile.

Intermolecular Forces at Play

The dissolution of 3-Fluoropropan-1-ol in a solvent is an energetically driven process governed by the ability of the solvent molecules to overcome the intermolecular forces within the bulk 3-Fluoropropan-1-ol and form new, stable interactions. The key intermolecular forces involved are:

-

Hydrogen Bonding: The strongest of the intermolecular forces for this molecule, crucial for solubility in protic solvents like alcohols and water.

-

Dipole-Dipole Interactions: Important for solubility in polar aprotic solvents that possess a permanent dipole.

-

Van der Waals Forces (London Dispersion Forces): Weaker forces that are significant for solubility in nonpolar solvents.

The following diagram illustrates the primary intermolecular forces that 3-Fluoropropan-1-ol can engage in.

Caption: Intermolecular forces between 3-Fluoropropan-1-ol and different solvent types.

Theoretical Solubility Profile

The following table provides a predicted solubility profile of 3-Fluoropropan-1-ol in a selection of common organic solvents, categorized by their type and relative polarity.[2][3] The predictions are based on an analysis of the intermolecular interactions expected between the solute and the solvent.

| Solvent | Solvent Type | Relative Polarity | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | 0.762 | High (Miscible) | Strong hydrogen bonding and dipole-dipole interactions between the -OH groups of both molecules.[2] |

| Ethanol | Polar Protic | 0.654 | High (Miscible) | Similar to methanol, strong hydrogen bonding is the dominant interaction.[2] |

| Isopropanol | Polar Protic | 0.546 | High (Miscible) | The hydroxyl group allows for strong hydrogen bonding, though the larger alkyl group slightly reduces polarity compared to methanol and ethanol.[2] |

| Water | Polar Protic | 1.000 | High (Miscible) | Extensive hydrogen bonding network formation with the hydroxyl group. |

| Acetone | Polar Aprotic | 0.355 | High (Miscible) | Strong dipole-dipole interactions between the ketone's carbonyl group and the polar C-F and C-O bonds of 3-fluoropropan-1-ol.[2] |

| Acetonitrile | Polar Aprotic | 0.460 | High (Miscible) | The nitrile group's strong dipole facilitates significant dipole-dipole interactions.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | High (Miscible) | The highly polar sulfoxide group leads to strong dipole-dipole interactions.[2] |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Medium to High | The ether oxygen can act as a hydrogen bond acceptor, and the molecule has a moderate dipole moment.[2] |

| Ethyl Acetate | Polar Aprotic | 0.228 | Medium | The ester group provides polarity for dipole-dipole interactions, but the ethyl and acetyl groups add nonpolar character.[2] |

| Dichloromethane | Halogenated | 0.309 | Medium | The C-Cl dipoles can interact with the C-F and C-O dipoles of 3-fluoropropan-1-ol. |

| Toluene | Nonpolar Aromatic | 0.099 | Low to Medium | The aromatic ring can be polarized, allowing for weak induced dipole interactions, but the overall nonpolar character limits solubility.[2] |

| Hexane | Nonpolar Aliphatic | 0.009 | Low | The primary interactions are weak van der Waals forces, which are insufficient to overcome the strong hydrogen bonding and dipole-dipole forces within 3-fluoropropan-1-ol.[2] |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of 3-Fluoropropan-1-ol in a liquid organic solvent. This method is a self-validating system as it relies on reaching a thermodynamic equilibrium.[4]

Principle

The method is based on the principle of reaching a saturated solution at a constant temperature. An excess of the solute (3-Fluoropropan-1-ol) is mixed with the solvent and agitated until the system reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation (or phase separation for liquids). The concentration of the solute in the saturated solution is then determined analytically.[5]

Materials and Equipment

-

3-Fluoropropan-1-ol (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, chemically resistant)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Standards: Prepare a series of standard solutions of 3-Fluoropropan-1-ol in the solvent of interest at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: In a series of glass vials, add an excess amount of 3-Fluoropropan-1-ol to a precisely known volume or mass of the solvent. A typical starting point is a 1:1 volume ratio.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours). To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes.

-

Phase Separation and Sampling: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least one hour to allow for phase separation. Carefully withdraw an aliquot of the solvent phase (supernatant) using a syringe.

-

Filtration and Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. Accurately weigh the filtered sample. Dilute the filtered sample with a known mass or volume of the pure solvent to bring the concentration into the linear range of the analytical instrument.

-

Analysis: Analyze the standard solutions and the diluted samples using a calibrated GC-FID or other appropriate analytical method.

-

Data Analysis: Using the calibration curve, determine the concentration of 3-Fluoropropan-1-ol in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility is typically reported as grams of solute per 100 mL of solvent or as a mole fraction.

Factors Influencing Solubility

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the enthalpy of the solution. For many systems, solubility increases with temperature. However, it is crucial to determine this experimentally as the behavior is not always predictable.[6]

-

Impurities: The presence of impurities in either the 3-Fluoropropan-1-ol or the solvent can significantly affect solubility. For instance, the presence of water in a nonpolar solvent can alter its polarity and, consequently, its ability to dissolve the polar 3-Fluoropropan-1-ol.

Conclusion

3-Fluoropropan-1-ol exhibits a versatile solubility profile due to its unique molecular structure, which combines a polar hydroxyl group, an electronegative fluorine atom, and a nonpolar propyl chain. It is predicted to be highly soluble in polar protic and polar aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and robust methodology. This in-depth understanding of the solubility of 3-Fluoropropan-1-ol is essential for its effective application in research and development, enabling informed solvent selection for synthesis, purification, and formulation.

References

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

Shodex. (n.d.). Polarities of Solvents. [Link]

-

JoVE. (2020). Solubility. [Link]

-

Wikipedia. (2024). Solubility. [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. [Link]

-

Scribd. (n.d.). Solvent Polarity and Miscibility Chart. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Education.com. (2021). Testing the Solubility of Common Liquid Solvents. [Link]

-

Lund University Publications. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

ResearchGate. (2003). The Experimental Determination of Solubilities. [Link]

-

NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

Miller's Home. (2020). Solvent Polarity Table. [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

-

Airgas. (2021). SAFETY DATA SHEET: 2-Chloro-3,3,3-trifluoropropene. [Link]

-

Chem.libretexts.org. (2021). Solubility. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoropropan-1-ol: Molecular Structure, Properties, and Analytical Characterization

Executive Summary

3-Fluoropropan-1-ol is a bifunctional organic molecule that serves as a critical building block in advanced chemical synthesis. The strategic introduction of a fluorine atom into a simple propanol backbone dramatically alters its physicochemical and biological properties. This guide provides an in-depth technical overview of 3-Fluoropropan-1-ol, tailored for researchers, chemists, and drug development professionals. We will dissect its molecular structure, detail its physicochemical characteristics, outline robust analytical methods for its characterization, and discuss its practical applications and safety protocols. The underlying principle of this guide is to explain not just the "what" but the "why," offering field-proven insights into its handling and utility.

The Strategic Importance of Fluorination in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's high electronegativity and the exceptional strength of the carbon-fluorine bond impart unique properties, including enhanced metabolic stability, increased binding affinity to biological targets, and modified acidity (pKa).[1] 3-Fluoropropan-1-ol (3-FPO) exemplifies a simple yet versatile fluorinated building block. Its dual functionality—a primary alcohol for nucleophilic/electrophilic reactions and a stable fluoroalkyl chain—makes it an invaluable precursor for synthesizing more complex molecules, such as fluorinated amino acids and positron emission tomography (PET) imaging agents.[2][3]

Core Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental structure and properties is the foundation of its effective application.

Molecular Structure and Conformation

3-Fluoropropan-1-ol consists of a three-carbon propyl chain with a hydroxyl (-OH) group at position 1 and a fluorine (-F) atom at position 3. The C-F bond is highly polarized and exceptionally strong, lending significant chemical stability to that end of the molecule. The alcohol group provides a reactive site for a wide array of chemical transformations.

Below is a diagram illustrating the atomic connectivity.

Caption: Ball-and-stick model of 3-Fluoropropan-1-ol.

The molecule's identity is unambiguously defined by its CAS number and structural identifiers, which are crucial for database searches and regulatory compliance.

Key Identifiers and Molecular Weight

All quantitative data for 3-Fluoropropan-1-ol are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇FO | [2][4][5] |

| Molecular Weight | 78.09 g/mol | [4][5] |

| Exact Mass | 78.048093005 Da | [2] |

| CAS Number | 462-43-1 | [2][3][4] |

| Canonical SMILES | C(CO)CF | [2] |

| InChIKey | NLRJUIXKEMCEOH-UHFFFAOYSA-N | [4][5] |

Physicochemical Properties

The interplay between the polar hydroxyl group and the electronegative fluorine atom governs the compound's physical behavior.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [6][7] |

| Boiling Point | 127.8 °C (at 760 mmHg) | [2][7] |

| Density | 0.963 g/cm³ | [2][7] |

| Flash Point | 38.5 °C | [2] |

| Solubility | Miscible with water, acetone, methanol | [2][6] |

| Refractive Index | 1.3771 | [2][6] |

The high boiling point relative to its molecular weight is attributable to hydrogen bonding enabled by the hydroxyl group. Its miscibility in both water and common organic solvents highlights its utility in various reaction media.

Analytical Characterization: A Self-Validating Workflow

From a quality control perspective, confirming the identity and purity of a starting material is non-negotiable. A self-validating approach uses multiple, orthogonal analytical techniques where the results of one method corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Proton NMR): The true power of ¹H NMR in analyzing this molecule lies in observing the coupling between protons and the ¹⁹F nucleus.

-

C1-H₂: The protons on the carbon bearing the -OH group will appear as a triplet, split by the adjacent C2 protons.

-

C2-H₂: These central methylene protons will be the most complex signal, appearing as a multiplet due to splitting by both the C1 and C3 protons.

-

C3-H₂: The protons on the carbon bonded to fluorine will appear as a triplet of triplets (or a doublet of triplets), split by the C2 protons and, crucially, by the ¹⁹F nucleus. This characteristic splitting pattern is a definitive indicator of the fluorine's position.

-

-

¹³C NMR Spectroscopy: This technique confirms the number of unique carbon environments. For 3-FPO, three distinct signals are expected. The most informative signal is for C3, which will appear as a doublet due to strong one-bond coupling (¹J-CF) with the ¹⁹F nucleus, providing unequivocal evidence of a direct C-F bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[8] The spectrum of 3-FPO provides a clear fingerprint of its structure.

-

O-H Stretch (Broad, ~3200-3600 cm⁻¹): A strong, broad absorption in this region is the classic signature of an alcohol's hydroxyl group, indicative of hydrogen bonding.[9]

-

C-H Stretch (Sharp, ~2850-3000 cm⁻¹): These peaks correspond to the stretching vibrations of the C-H bonds in the propyl backbone.[9]

-

C-F Stretch (Strong, ~1000-1400 cm⁻¹): The C-F bond produces a strong, characteristic absorption in the fingerprint region. This peak, in conjunction with the O-H stretch, confirms the bifunctional nature of the molecule.

-

C-O Stretch (Strong, ~1050 cm⁻¹): This absorption confirms the presence of the primary alcohol C-O bond.[9]

The combination of NMR data defining the atomic connectivity and IR data confirming the functional groups provides a robust, self-validating system for structural confirmation.

Synthesis and Safe Handling

Representative Synthetic Workflow

3-Fluoropropan-1-ol can be prepared via several routes. A common laboratory-scale approach involves the nucleophilic substitution of a suitable leaving group on a propyl chain with a fluoride source. For example, starting from 3-bromo-1-propanol, a fluorinating agent like potassium fluoride can be used.

Caption: A generalized workflow for the synthesis of 3-Fluoropropan-1-ol.

Experimental Protocol (Illustrative):

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromo-1-propanol (1.0 eq), spray-dried potassium fluoride (1.5 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable high-boiling polar aprotic solvent (e.g., acetonitrile).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. The rationale for using a phase-transfer catalyst is to increase the solubility and nucleophilicity of the fluoride anion in the organic solvent.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts. Wash the filtrate with brine to remove residual salts and catalyst.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-Fluoropropan-1-ol.

Safety and Handling Protocols

Proper handling of 3-FPO is critical due to its hazard profile. All operations must be conducted within a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

| Hazard Class | GHS Code | Precautionary Statement | Rationale |

| Acute Toxicity (Oral) | H301 | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | Toxic if ingested.[4] |

| Skin Irritation | H315 | P280: Wear protective gloves. | Causes skin irritation upon contact.[4][5] |

| Serious Eye Damage | H318 | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. | Risk of serious damage to eyes.[4] |

| Respiratory Irritation | H335 | P261: Avoid breathing vapors. | Vapors may irritate the respiratory system.[4][5] |

| Storage | - | - | Store in a refrigerator, away from ignition sources.[2][6] |

Conclusion

3-Fluoropropan-1-ol is more than just a simple chemical; it is an enabling tool for innovation in science and medicine. Its unique combination of a stable fluoroalkyl chain and a reactive alcohol functional group provides a gateway to a vast array of novel molecules. By understanding its fundamental structure, physicochemical properties, and analytical signatures, and by adhering to strict safety protocols, researchers can fully leverage its potential in their synthetic endeavors. This guide serves as a foundational resource to ensure its effective and safe application in the laboratory.

References

-

3-Fluoropropan-1-ol - LookChem. [Link]

-

3-Fluoropropanol - ChemBK. [Link]

-

3-Fluoro-1-propanol | C3H7FO | CID 68042 - PubChem. [Link]

-

3-Fluoropropan-1-ol - MySkinRecipes. [Link]

-

infrared spectrum of propan-1-ol - Doc Brown's Chemistry. [Link]

-

Infrared spectroscopy - The Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Fluoropropan-1-ol|lookchem [lookchem.com]

- 3. 3-FLUOROPROPAN-1-OL | 462-43-1 [chemicalbook.com]

- 4. 3-Fluoro-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Fluoro-1-propanol | C3H7FO | CID 68042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 3-Fluoropropan-1-ol [myskinrecipes.com]

- 8. edu.rsc.org [edu.rsc.org]

- 9. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Strategic Incorporation of Fluorine: A Technical Guide to Organofluorine Compounds in Modern Drug Discovery

Abstract

The substitution of hydrogen with fluorine in organic molecules has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This guide provides an in-depth technical exploration of the fundamental characteristics of organofluorine compounds that make them indispensable in contemporary drug development. We will delve into the unique properties of the carbon-fluorine bond, its profound impact on molecular behavior, and the strategic rationale behind its incorporation to enhance pharmacokinetic and pharmacodynamic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry to design safer and more effective therapeutics.

The Uniqueness of the Carbon-Fluorine Bond: The Engine of Molecular Transformation

The remarkable influence of fluorine in medicinal chemistry stems from the distinctive properties of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, and its small size allows it to mimic hydrogen sterically while inducing significant electronic perturbations.[2]

Bond Strength and Polarity: A Foundation of Stability

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[3] This exceptional strength is a direct consequence of the large electronegativity difference between carbon (2.5) and fluorine (4.0), which results in a highly polarized bond with substantial ionic character (Cδ+—Fδ−).[3][4] This inherent stability renders the C-F bond resistant to metabolic cleavage, a critical factor in enhancing the in vivo half-life of drug candidates.[2][4][5]

| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |

| C-F | ~115 | ~1.39 |

| C-H | ~104.9 | ~1.09 |

| C-Cl | ~83.7 | ~1.77 |

| C-Br | ~72.1 | ~1.94 |

| C-I | ~57.6 | ~2.14 |

| A comparative table of carbon-halogen and carbon-hydrogen bond properties.[3] |

Electronic Effects: Modulating Acidity, Basicity, and Reactivity

The strong electron-withdrawing nature of fluorine significantly influences the electronic environment of a molecule. This inductive effect can lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms.[6] Such modulation is a powerful tool for optimizing a drug's ionization state at physiological pH, thereby impacting its solubility, permeability, and target engagement.

Strategic Applications of Fluorine in Drug Design

The decision to introduce fluorine into a drug candidate is a strategic one, driven by the desire to overcome specific pharmacological hurdles. The following sections detail the key areas where fluorine substitution has proven to be a transformative strategy.

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most common and impactful applications of fluorine is to block metabolic "soft spots" in a molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[2][5][7] By replacing a metabolically labile C-H bond with a robust C-F bond, chemists can effectively "shield" the molecule from enzymatic degradation, leading to a longer half-life, reduced clearance, and improved oral bioavailability.[2][5]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard method to assess the metabolic stability of a compound, allowing for a direct comparison between a parent molecule and its fluorinated analog.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

-

Test compound and its fluorinated analog

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard for quenching and analysis

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound at a final concentration typically between 0.1 and 1 µM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to cold ACN containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]

Caption: A generalized workflow for an in vitro microsomal stability assay.

Modulating Lipophilicity and Permeability

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can have a context-dependent effect on lipophilicity. While a single fluorine atom is often considered a bioisostere of a hydrogen atom and can slightly increase lipophilicity, highly fluorinated groups like the trifluoromethyl (-CF3) group significantly increase it.[2][8] This modulation allows for the fine-tuning of a molecule's ability to cross cell membranes and the blood-brain barrier.[9]

Bioisosteric Replacement and Conformational Control

Fluorine's unique combination of size and electronics makes it an effective bioisostere for other atoms and functional groups.[8][10] It can replace a hydrogen atom to block metabolism or a hydroxyl group to eliminate unwanted hydrogen bonding.[11] Furthermore, the highly polarized nature of the C-F bond can influence molecular conformation through dipole-dipole interactions and hyperconjugation, which can pre-organize a ligand for optimal binding to its target protein.[12]

Caption: Common bioisosteric replacements involving fluorine.

Synthesis of Organofluorine Compounds: A Chemist's Toolkit

The strategic placement of fluorine atoms within a molecule requires a sophisticated synthetic arsenal. The development of new fluorination reagents and methods is an active area of research.[1]

Electrophilic and Nucleophilic Fluorination

The two primary strategies for introducing fluorine are electrophilic and nucleophilic fluorination.[13]

-

Electrophilic Fluorination: Employs reagents like N-fluorobenzenesulfonimide (NFSI) to deliver a "F+" equivalent to electron-rich substrates such as enolates.

-

Nucleophilic Fluorination: Utilizes sources of fluoride ions (F-), such as potassium fluoride or triethylamine trihydrofluoride, to displace leaving groups.

Stereoselective Fluorination

As many drugs are chiral, the ability to introduce fluorine in a stereocontrolled manner is crucial. Significant progress has been made in developing catalytic, enantioselective fluorination reactions using transition metals and organocatalysts.[13] These methods allow for the precise construction of chiral C-F bonds, which is essential for optimizing drug-target interactions.[14]

Fluorine-18 in Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) has become the radionuclide of choice for many Positron Emission Tomography (PET) imaging applications in both preclinical research and clinical diagnostics.[15][16]

Favorable Properties of ¹⁸F

¹⁸F has a convenient half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure.[15][16][17] It decays by positron emission, producing two 511 keV gamma photons that are detected by the PET scanner.[16]

Synthesis of ¹⁸F-Labeled Radiotracers

The synthesis of ¹⁸F-labeled radiotracers typically involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.[18][19] The most widely used ¹⁸F-radiotracer is [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog used to image glucose metabolism, which is often elevated in cancer cells.[15][16][17]

Workflow: Automated Synthesis of [¹⁸F]FDG

Caption: Automated synthesis workflow for [¹⁸F]FDG.[18]

Environmental and Toxicological Considerations

While the strategic use of fluorine in pharmaceuticals has brought immense benefits, it is crucial to consider the potential environmental and toxicological implications of organofluorine compounds. The very stability of the C-F bond that is advantageous for drug metabolism can lead to persistence in the environment for some classes of fluorinated compounds.[20][21]

It is important to note that the toxicological profile of an organofluorine compound is highly structure-dependent and not simply a function of the presence of fluorine. While some simple organofluorines like fluoroacetate are highly toxic, the vast majority of fluorinated pharmaceuticals have undergone rigorous safety testing and have a well-established therapeutic window.[22] Nevertheless, ongoing research into the metabolism and potential long-term effects of fluorinated compounds is essential.[23][24]

Conclusion and Future Perspectives

The incorporation of fluorine has proven to be a powerful and versatile strategy in modern drug discovery. The unique properties of the C-F bond allow for the rational modulation of a wide range of physicochemical and pharmacokinetic properties, leading to the development of safer and more effective drugs. As our understanding of the nuanced effects of fluorine continues to grow, and as new synthetic methodologies for its precise installation are developed, the role of organofluorine compounds in medicinal chemistry is set to expand even further. The continued collaboration between synthetic chemists, medicinal chemists, and toxicologists will be paramount in harnessing the full potential of fluorine to address unmet medical needs.

References

- Catalytic, Enantioselective Fluorination Reactions. (n.d.). Google Books.

- Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis.

- Positron emission tomography (PET) imaging with (18)F-based radiotracers. (2012). National Center for Biotechnology Information.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). National Center for Biotechnology Information.

- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.

- Fluorine-18 Fludeoxyglucose: A Key Radiotracer in Positron Emission Tomography. (n.d.). Azevedo.

- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. (n.d.). BenchChem.

- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). ACS Publications.

- Carbon–fluorine bond. (n.d.). Grokipedia.

- Carbon-Fluorine Bond Definition - Organic Chemistry Key Term. (n.d.). Fiveable.

- Synthesis of Fluorine-18 for Advanced PET Imaging. (2024). Open MedScience.

- Applications of Fluorine in Medicinal Chemistry. (2015). National Center for Biotechnology Information.

- Carbon–fluorine bond. (n.d.). Wikipedia.

- (PDF) Review: Fluorine in Medicinal Chemistry. (n.d.). ResearchGate.

- Fluorine in medicinal chemistry. (2007). Royal Society of Chemistry.

- Positron emission tomography (PET) imaging with 18F-based radiotracers. (n.d.). National Center for Biotechnology Information.

- Positron emission tomography (PET) imaging with (18)F-based radiotracers. (n.d.). SciSpace.

- Positron emission tomography (PET) imaging with (18)F-based radiotracers. (n.d.). Europe PMC.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). Taylor & Francis Online.

- Fluorine in Drug Design: A Bioisosteric Perspective. (n.d.). Policy Commons.

- Organofluorine chemistry. (n.d.). Wikipedia.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Atypon.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-Stage.

- Metabolism and Toxicity of Fluorine Compounds. (2021). National Center for Biotechnology Information.

- Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. (2020). ACS Publications.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.

- Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. (2024). RSC Publishing.

- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). ACS Publications.

- The C–F bond as a conformational tool in organic and biological chemistry. (2010). National Center for Biotechnology Information.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025). ResearchGate.

- Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. (2015). ACS Publications.

- Regio‐ and stereo‐chemical possibilities for the α/γ‐fluorination reactions. (n.d.). ResearchGate.

- Synthesis and Biological Evaluation of a Novel 18 F-Labeled Radiotracer for PET Imaging of the Adenosine A 2A Receptor. (n.d.). MDPI.

- Stereospecific Electrophilic Fluorination of Alkylcarbastannatrane Reagents. (n.d.). National Center for Biotechnology Information.

- Carbon-Fluorine Bond. (n.d.). Alfa Chemistry.

- Is organofluorine sustainable? (n.d.). Société Chimique de France.

- Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. (n.d.). ResearchGate.

- FLUORINE CHEMISTRY. (n.d.). Minnesota Attorney General.

- Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. (2023). Bentham Science Publishers.

- (PDF) Partitioning of Organofluorine Compounds in the Environment. (n.d.). ResearchGate.

- Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. (n.d.). De Gruyter.

- SYNTHESIS OF FLUORINE-18 LABELLED RADIOTRACERS FOR POSITRON EMISSION TOMOGRAPHY. (n.d.). T-Space.

- Organofluorine Poisoning. (n.d.). J-Stage.

- Synthetic Organofluorine Compounds. (n.d.). Sustainability.

- Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides. (n.d.). National Center for Biotechnology Information.

- Chemical Aspects of Human and Environmental Overload with Fluorine. (2021). ACS Publications.

- An organocatalytic strategy for the stereoselective synthesis of C-galactosides with fluorine at the pseudoanomeric carbon. (n.d.). National Center for Biotechnology Information.

- Toxicology of Some Fluoro-Organic Compounds. (1989). DTIC.

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. policycommons.net [policycommons.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organicreactions.org [organicreactions.org]

- 14. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. openmedscience.com [openmedscience.com]

- 18. openmedscience.com [openmedscience.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 21. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Unseen Architects: A Technical Guide to Fluorinated Aliphatic Alcohols in Modern Drug Discovery and Development

In the intricate world of pharmaceutical sciences, where molecular precision is paramount, a unique class of molecules has quietly revolutionized our approach to synthesis, stabilization, and analysis: fluorinated aliphatic alcohols. This in-depth technical guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with a foundational understanding of these remarkable compounds, grounded in field-proven insights and validated protocols. We will explore the nuanced physicochemical properties that arise from the introduction of fluorine into simple aliphatic alcohols and how these properties are strategically leveraged to overcome complex challenges in medicinal chemistry and beyond.

The Fluorine Effect: More Than Just an Electron-Withdrawing Group

The profound influence of fluorine on the properties of organic molecules, often termed the "fluorine effect," is the cornerstone of the utility of fluorinated aliphatic alcohols. Unlike its heavier halogen counterparts, fluorine's high electronegativity, combined with its small van der Waals radius, imparts a unique character to the adjacent carbon backbone and hydroxyl group. This manifests in several key properties that distinguish fluorinated alcohols from their non-fluorinated analogs.[1]

Enhanced Acidity and Hydrogen Bond Donating Strength

The primary and most impactful consequence of fluorination is the dramatic increase in the acidity of the hydroxyl proton. The strong electron-withdrawing inductive effect of the fluorine atoms polarizes the O-H bond, facilitating proton donation. This is evident when comparing the pKa values of ethanol with its fluorinated derivatives, 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2][3]

| Compound | Structure | pKa (in water) |

| Ethanol | CH₃CH₂OH | ~16 |

| 2,2,2-Trifluoroethanol (TFE) | CF₃CH₂OH | 12.4[4] |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 9.3[3][5] |

This heightened acidity makes fluorinated alcohols exceptionally strong hydrogen bond donors.[6][7] This property is critical for their ability to stabilize anionic intermediates and transition states in organic reactions, often leading to enhanced reaction rates and selectivities.[8][9]

Unique Polarity and Miscibility

Fluorinated alcohols exhibit a dual nature in terms of polarity. While the hydroxyl group is highly polar, the fluorinated alkyl chain can be considered "fluorous," a phase with low miscibility with both aqueous and organic phases. This creates a micro-heterogeneous environment in solution, with polar domains centered around the hydroxyl groups and nonpolar, fluorous domains.[10] This unique solvation characteristic allows them to dissolve a wide range of substrates, including polar and nonpolar molecules, and even peptides and proteins.[2][11] For instance, TFE is miscible with water and many organic solvents.[8]

Low Nucleophilicity

Despite the presence of a hydroxyl group, the electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the oxygen atom.[3] This is a crucial feature, as it allows these alcohols to be used as polar, protic solvents in reactions where traditional alcohols would act as competing nucleophiles, leading to unwanted side products.[3]

Synthesis of Fluorinated Aliphatic Alcohols

The industrial production of common fluorinated alcohols like TFE is typically achieved through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acid chloride.[2][12] Another method involves the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR in the presence of a palladium catalyst.[12]

For laboratory-scale and more complex fluorinated alcohol synthesis, various deoxyfluorination methods can be employed on polyhydroxylated precursors.[13] Additionally, methods for producing fluorinated alcohols involve reacting a halogenated alkane with an alkyl vinyl ether, followed by reduction steps.[14] The choice of synthetic route depends on the desired structure, scale, and available starting materials.

Applications in Drug Discovery and Development

The unique combination of properties discussed above makes fluorinated aliphatic alcohols indispensable tools in the modern drug discovery and development pipeline.

Solvents for Challenging Organic Transformations

Perhaps the most significant application of fluorinated alcohols is as solvents in organic synthesis. Their ability to stabilize ionic species and act as strong hydrogen bond donors without being nucleophilic has enabled reactions that were previously difficult or impossible.[6][7]

C-H Activation: Fluorinated solvents like HFIP and TFE have emerged as remarkable media for transition metal-catalyzed C-H activation reactions.[9][15] They can enhance reactivity, as well as site- and stereoselectivity in various direct functionalization reactions.[15][16] The ability of HFIP to stabilize cationic intermediates is often cited as a key factor in its success in this area.[5]

Experimental Workflow: Pd-Catalyzed C-H Arylation

Caption: Generalized workflow for a Pd-catalyzed C-H arylation reaction utilizing HFIP.

Electrosynthesis: In organic electrosynthesis, fluorinated alcohols can act as more than just solvents; they can actively participate in reactions, influencing chemo- and regioselectivity.[3] Their ability to stabilize radical ions is a key advantage in these transformations.[3]

Protein and Peptide Chemistry

Fluorinated alcohols, particularly TFE, are widely used as co-solvents in protein and peptide studies.[2][12] They have a remarkable ability to induce and stabilize secondary structures, such as α-helices, in peptides and proteins that are otherwise unstructured in aqueous solutions.[8] This property is invaluable for NMR studies of protein folding and for understanding the conformational dynamics of biomolecules.[8][12] The mechanism is thought to involve the disruption of intramolecular hydrogen bonds in the unfolded state and the promotion of local, helical hydrogen bonding networks.

Medicinal Chemistry Building Blocks

Beyond their role as solvents, fluorinated alcohols are crucial intermediates in the synthesis of pharmaceuticals.[17][18] The incorporation of fluoroalkyl groups into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][19][20] For example, TFE is a precursor in the synthesis of inhaled anesthetics like isoflurane and desflurane, while HFIP is used to synthesize sevoflurane.[17]

Logical Relationship: Fluorine in Medicinal Chemistry

Caption: Impact of fluorinated alcohols as building blocks on drug properties.

Analytical Applications

In analytical chemistry, fluorinated alcohols like HFIP are used as mobile phase additives in ion-pair reversed-phase liquid chromatography (IP-RPLC) for the analysis of oligonucleotides.[21] HFIP acts as an acidic modifier that improves ionization, leading to better signal intensity in mass spectrometry detection.[21]

Safety and Environmental Considerations

While incredibly useful, fluorinated aliphatic alcohols must be handled with care. TFE is considered toxic and can cause severe eye damage and skin irritation.[2][8] HFIP is also a hazardous substance. Due to the high stability of the carbon-fluorine bond, some fluorinated compounds, including certain fluorinated alcohols, are classified as persistent organic pollutants or "forever chemicals," raising environmental concerns.[22][23] Proper handling procedures, including the use of personal protective equipment and appropriate disposal methods, are essential when working with these compounds.

Conclusion

Fluorinated aliphatic alcohols are far more than simple solvents. Their unique, fluorine-imparted properties of high acidity, strong hydrogen-bond donating ability, and low nucleophilicity have made them powerful tools for enabling challenging chemical transformations and for probing the structure of biological macromolecules. For the drug development professional, a deep understanding of the principles governing the behavior of these compounds is not just advantageous but essential for innovation. As we continue to push the boundaries of chemical synthesis and analysis, the role of these "unseen architects" is set to become even more prominent.

References

- Vertex AI Search. (2026). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.

- Grokipedia. (n.d.). 2,2,2-Trifluoroethanol.

- Andersen, O. S., et al. (2017). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC - PubMed Central.

- Armaly, A. M., et al. (2022). HFIP in Organic Synthesis.

- Armaly, A. M., et al. (2022). HFIP in Organic Synthesis. PubMed - NIH.

- Gevorgyan, V., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing).

- Armaly, A. M., et al. (2022). HFIP in Organic Synthesis | Request PDF.

- ChemicalBook. (2019).

- LookChem. (n.d.). Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1.

- Gevorgyan, V., et al. (2016).

- ACS Electrochemistry. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.

- PubChem. (n.d.). 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Synthesis of δ‐fluorinated aliphatic alcohols.... | Download Scientific Diagram.

- Alfa Chemistry. (n.d.).

- Chemical Science (RSC Publishing). (n.d.).

- AIChE. (2017). The Effect of Fluorination on the Interfacial Properties of Alcohols and Carboxylic Acids.

- LookChem. (2023). 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard.

- Semantic Scholar. (2007).

- Wikipedia. (n.d.). Fluoroalcohol.

- Shuklov, I. A., Dubrovina, N. V., & Börner, A. (2007).

- YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines.

- ACS Catalysis. (n.d.).

- Google Patents. (2002).

- PMC - NIH. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Alcohols in Modern Chemical Synthesis.

- U.S. EPA Web Server. (n.d.).

- Phenomenex. (n.d.). Effect of Perfluorinated Alcohols in Impurity Analysis for Synthetic Oligonucleotides.

- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.

- ResearchGate. (n.d.). Fluorine in Medicinal Chemistry | Request PDF.

- ATSDR. (n.d.). Toxicological Profile for Perfluoroalkyls.

- ResearchGate. (2024). Determining the Surface p K a of Perfluorooctanoic Acid.

- ACS Fall 2025. (n.d.).

- ResearchGate. (n.d.). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HFIP in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]